
Labetalol
Overview
Description
Labetalol is a combined α- and β-adrenoceptor antagonist used primarily to treat hypertension, particularly in pregnancy and hypertensive emergencies. It competitively blocks β₁-, β₂-, and α₁-adrenergic receptors, leading to reduced peripheral vascular resistance without significantly affecting heart rate or cardiac output at rest . Its dual mechanism distinguishes it from selective β-blockers and pure vasodilators, offering a balanced hemodynamic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of labetalol hydrochloride involves several steps:
Reaction of 1-methyl-3-phenylpropylamine with 5-(bromoacetyl)-2-hydroxybenzamide: This reaction occurs in the presence of a solvent to yield 2-hydroxy-5-[(1-methyl-3-phenylpropyl)amino]acetylbenzamide.
Reduction with sodium borohydride: The intermediate product is then reduced using sodium borohydride in the presence of a base and solvent to form 2-hydroxy-5-[1-hydroxy-2-(1-methyl-3-phenylpropyl)amino]ethylbenzamide.
Hydrochloride formation: The final step involves adding concentrated hydrochloric acid to the aqueous layer obtained from the previous reaction, followed by recrystallization using methanol and isopropyl alcohol to obtain pure this compound hydrochloride.
Industrial Production Methods
Industrial production of this compound hydrochloride follows similar synthetic routes but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Labetalol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using ferric ammonium sulfate, resulting in a green-colored product.
Reduction: As mentioned in the synthesis, this compound is reduced using sodium borohydride.
Common Reagents and Conditions
Oxidation: Ferric ammonium sulfate is commonly used for oxidation reactions involving this compound.
Reduction: Sodium borohydride is the reagent of choice for reducing this compound intermediates.
Substitution: Solvents such as methanol and isopropyl alcohol are used in the recrystallization process to purify this compound hydrochloride.
Major Products
The major product formed from these reactions is this compound hydrochloride, which is used in pharmaceutical formulations to treat hypertension and angina .
Scientific Research Applications
Hypertension Management
FDA-Approved Uses
Labetalol is FDA-approved for treating arterial hypertension, applicable in both acute and chronic settings. It is particularly effective in managing hypertensive crises, where rapid blood pressure control is essential. The drug functions by blocking beta-1 receptors in the heart and alpha-1 receptors in blood vessels, leading to decreased heart rate and vasodilation, respectively .
Off-Label Uses
Beyond its approved indications, this compound is frequently used off-label for:
- Hypertension in Pregnancy : this compound is considered a first-line agent for managing high blood pressure in pregnant women due to its favorable safety profile compared to other antihypertensives .
- Hypertension Associated with Ischemic Stroke : It can be beneficial in controlling blood pressure during acute ischemic events .
- Intracranial Hemorrhage : this compound is used to manage hypertension associated with conditions like subarachnoid hemorrhage .
Perioperative Use
This compound is commonly administered by anesthesia providers during surgical procedures due to its ability to lower blood pressure without causing significant reflex tachycardia. This characteristic makes it a preferred choice for controlling hemodynamics during anesthesia .
Pharmacokinetics and Administration
This compound can be administered orally or intravenously, with the intravenous form being particularly useful in emergency settings. The onset of action is rapid, typically within 2 to 5 minutes for IV administration, making it suitable for acute situations where immediate blood pressure control is necessary .
Dosage Forms
- Oral Tablets : Available in 100 mg, 200 mg, and 300 mg doses.
- Injectable Form : Used primarily for acute hypertensive events.
Side Effects and Considerations
While this compound is generally well-tolerated, some side effects may occur:
- Common Side Effects : Orthostatic hypotension, gastrointestinal disturbances, fatigue, headache.
- Severe Adverse Effects : There have been isolated reports of drug-induced liver injury (DILI), particularly in pregnant women. In a case series involving this compound-induced DILI, three out of eleven patients died . This highlights the need for careful monitoring when prescribing this compound.
Case Study on DILI
A notable case involved a 35-year-old woman who developed acute liver injury after starting this compound while attempting to conceive. Despite initial improvement after discontinuation of the drug, she experienced recurrent jaundice upon rechallenge with this compound . This case underscores the importance of recognizing potential hepatotoxicity associated with this compound.
Research on Efficacy
A pooled analysis from multiple studies demonstrated that this compound effectively reduces blood pressure in hypertensive patients within an average time of 41 minutes to reach target levels below 150/100 mm Hg . Another study found that less than 4% of patients required additional medications to achieve adequate blood pressure control when treated with this compound .
Comparative Effectiveness
This compound has been compared with other antihypertensive agents, showing superior efficacy over placebo and comparable effectiveness to conventional beta-blockers and diuretics. Its dual-action mechanism allows for effective management of hypertension with fewer side effects related to heart rate changes .
Mechanism of Action
Labetalol works by blocking both beta-adrenergic and alpha-adrenergic receptors. This dual antagonism results in decreased heart rate and force of contraction (beta-blockade) and vasodilation (alpha-blockade), leading to a reduction in blood pressure . The molecular targets of this compound include beta-1 and beta-2 adrenergic receptors, as well as alpha-1 adrenergic receptors .
Comparison with Similar Compounds
Labetalol vs. Propranolol
- Propranolol is 4–6 times more potent than this compound in β-blockade (weight-for-weight) but increases airway resistance in equipotent doses, unlike this compound .
- Hemodynamic Effects: Propranolol reduces heart rate and cardiac output, whereas this compound lowers blood pressure via vasodilation (α₁-blockade) and maintains cardiac output due to β-blockade-mediated reflex tachycardia suppression .
- Safety : this compound is preferable in patients with asthma or chronic obstructive pulmonary disease due to its neutral effect on respiratory function .
Parameter | This compound | Propranolol |
---|---|---|
β-Blocking Potency | 1× | 4–6× |
α-Blocking Activity | Present (α₁) | Absent |
Airway Resistance | No increase | Significant increase |
Resting Heart Rate | Minimal reduction | Marked reduction |
This compound vs. Metoprolol
- Permeability : Both drugs exhibit high jejunal permeability in rats and mice, but this compound’s absorption is hindered by P-glycoprotein (P-gp) efflux in Caco-2 cells, unlike metoprolol .
- BCS Classification : Metoprolol is the reference drug for the Biopharmaceutics Classification System (BCS) high-permeability class, but this compound’s similar lipophilicity (log P: 3.09 vs. 2.2) and permeability suggest it could serve as an alternative boundary marker .
- Clinical Use : In a double-blind trial, this compound (308 mg/day) and metoprolol (234 mg/day) achieved comparable blood pressure control, but this compound caused fewer sleep disturbances .
This compound vs. Methyldopa
- Efficacy : this compound significantly reduced systolic blood pressure (SBP) and diastolic blood pressure (DBP) compared to methyldopa in a 72-hour study (p < 0.001) .
- Pregnancy Safety : Both drugs are used in pregnancy, but this compound acts faster and is preferred in acute settings, while methyldopa remains a first-line chronic therapy .
This compound vs. Dihydralazine
- Mechanism : Dihydralazine is a direct vasodilator, while this compound’s α/β-blockade avoids reflex tachycardia .
This compound vs. Hydrochlorothiazide (HCTZ)
- Elderly Patients : this compound provided superior 24-hour ambulatory blood pressure control compared to HCTZ, with fewer electrolyte disturbances .
- Combination Therapy: this compound/HCTZ combinations matched the efficacy of propranolol/hydralazine/HCTZ regimens but with improved tolerability .
Stereoisomer Comparisons
This compound is a racemic mixture of four isomers. The RR and SR isomers are pharmacologically active, while the others are inert. Key findings include:
- RR-SR Combination : The 50:50 RR-SR isomer mix is 2–3 times more potent than this compound at α- and β-receptors in vivo .
- SCH 19927 (R,R-Isomer) : This isomer exhibits 3–4× higher β-blocking potency and 3× lower α-blocking activity than this compound, highlighting stereochemistry’s role in receptor affinity .
Pharmacokinetic and Pharmacodynamic Considerations
- Food Effects : Food increases this compound’s bioavailability by reducing first-pass metabolism .
- Drug Interactions : Enzyme inducers (e.g., glutethimide) and inhibitors (e.g., cimetidine) alter this compound’s metabolism, necessitating dose adjustments .
- MIBG Scintigraphy Interference : this compound inhibits catecholamine uptake-1 and depletes storage vesicles, reducing iodine-131 MIBG uptake in pheochromocytoma imaging. Discontinuation 1 week prior to imaging is recommended .
Clinical Implications
- Pregnancy : this compound is favored for rapid blood pressure control without compromising uteroplacental blood flow .
- Elderly Patients : Its dual mechanism avoids the orthostatic hypotension seen with pure α-blockers and the bradycardia of β-blockers .
- Hypertensive Crises: Intravenous this compound reduces cerebral perfusion pressure as effectively as magnesium sulfate in preeclampsia .
Biological Activity
Labetalol is a combined alpha- and beta-adrenoceptor blocking agent primarily used for the management of hypertension. This article explores its biological activity, pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
Pharmacological Properties
Mechanism of Action:
this compound functions as a non-selective antagonist at beta-adrenoceptors and a competitive antagonist of postsynaptic alpha-1 adrenoceptors. The ratio of beta to alpha antagonism is approximately 3:1 after oral administration and 6.9:1 after intravenous administration . This dual action results in a decrease in peripheral vascular resistance and blood pressure without significantly altering heart rate or cardiac output .
Pharmacokinetics:
- Absorption: this compound is well absorbed after oral administration, but it undergoes significant hepatic first-pass metabolism, resulting in an absolute bioavailability of approximately 25% .
- Half-life: The elimination half-life is around 6 hours, with no active metabolites produced .
- Protein Binding: Approximately 50% of this compound is protein-bound in serum, which can influence its distribution and efficacy .
Clinical Efficacy
Hypertension Management:
this compound has demonstrated efficacy in treating various forms of hypertension, including essential hypertension, renal hypertension, pheochromocytoma, and hypertensive emergencies. Clinical studies have shown that this compound's antihypertensive effects are superior to placebo and comparable to other antihypertensive agents such as diuretics and conventional beta-blockers .
Case Studies:
- Essential Hypertension: In a multicenter trial involving 178 patients treated with this compound for 12 weeks, satisfactory antihypertensive effects were observed in 76% of patients receiving monotherapy .
- Pregnancy-Induced Hypertension (PIH): A double-blind randomized trial with 144 women showed that this compound significantly reduced blood pressure compared to placebo, with improvements in maternal outcomes .
- Elderly Patients: A study involving elderly patients (≥60 years) reported that this compound effectively lowered diastolic blood pressure without significant orthostatic changes, achieving control in 69% of treated patients compared to 36% in the placebo group .
Safety Profile
Adverse Effects:
While this compound is generally well-tolerated, some side effects have been reported:
- Common side effects include dizziness, gastrointestinal disturbances, tiredness, headache, and skin rashes .
- Rarely, serious side effects such as asthma exacerbation and heart failure have been observed due to its beta-blocking properties .
Long-term Tolerance:
Studies indicate that tolerance to the antihypertensive effect of this compound does not develop over prolonged use, making it a viable option for long-term management of hypertension .
Comparative Effectiveness
A comparative study evaluated the effectiveness of oral nifedipine versus intravenous this compound for acute hypertensive management in pregnancy. Results indicated that both medications were effective; however, this compound was associated with better feto-maternal outcomes due to its rapid onset of action and favorable safety profile .
Summary Table of Key Findings
Parameter | This compound |
---|---|
Mechanism | Alpha-1 antagonist; Beta antagonist |
Bioavailability | ~25% |
Half-life | ~6 hours |
Common Side Effects | Dizziness, fatigue, headache |
Efficacy in Essential Hypertension | Effective in ~76% of patients |
Efficacy in Pregnancy Hypertension | Significant reduction vs placebo |
Tolerance Development | None observed |
Q & A
Q. How is the solubility class of labetalol determined according to BCS guidelines, and what methodological pitfalls should researchers avoid?
This compound’s solubility class is determined via pH-solubility profiling using the shake-flask method across physiologically relevant pH ranges (1.2–7.5). Evidence shows this compound is unequivocally a high-solubility compound under BCS criteria, with solubility exceeding the dose:volume ratio of 250 mL at all tested pH levels . Researchers must account for pH-dependent ionization (pKa = 7.4 for amine group) and ensure equilibration times ≥24 hours to avoid underestimation. Common errors include inadequate buffer selection and failure to validate sink conditions.
Q. How can conflicting permeability data for this compound from in vitro (PAMPA) and in vivo (SPIP) models be reconciled in translational studies?
Discrepancies arise due to differences in ionization states and membrane interactions. For example, this compound’s logD (1.2–2.1) suggests higher lipophilicity than metoprolol (logD 0.5–1.3), yet PAMPA shows lower permeability for this compound, likely due to efflux transporters (e.g., P-gp) not modeled in vitro . To resolve contradictions, researchers should:
- Cross-validate using polarized cell lines (e.g., Caco-2 with P-gp inhibitors).
- Perform in situ SPIP studies at physiological pH gradients (jejunum pH 6.5, ileum pH 7.5) to capture segment-dependent permeability .
- Apply compartmental absorption modeling to integrate ionization, regional flux, and efflux activity.
Q. What chromatographic parameters are critical for quantifying this compound in pharmacokinetic studies, and how are they validated?
Reverse-phase HPLC with photodiode array detection (275 nm) is optimal. Key parameters include:
- Column: XTerra RP18 (4.6 × 250 mm, 5 μm).
- Mobile phase: Gradient of 0.1% TFA in acetonitrile/water (23–30% organic over 9 min) .
- Validation: Linear range 0.1–50 μg/mL (r² > 0.999), precision <1% CV intra/inter-day. Include phenol red as a perfusion marker in intestinal studies to correct for water flux .
Q. What experimental strategies isolate and characterize the pharmacological activity of this compound’s stereoisomers?
This compound’s four stereoisomers require chiral separation via:
- Preparative TLC with ethyl acetate/2-propanol/water/ammonia (25:15:8:2) .
- X-ray crystallography to confirm absolute configuration (e.g., R,R isomer SCH 19927).
Functional assays should quantify α/β-adrenoceptor blockade: - β1-blockade : Isolated rat atria paced at 2 Hz; measure inhibition of isoproterenol-induced tachycardia.
- α-blockade : Rat aortic rings pre-contracted with phenylephrine; assess relaxation .
Q. How does segment-dependent intestinal permeability influence oral formulation design for this compound?
This compound exhibits 2× higher permeability in the ileum (pH 7.5) than jejunum (pH 6.5) due to ionization-driven passive diffusion . Formulation strategies must:
- Optimize pH-responsive matrices (e.g., enteric coatings) to target ileal absorption.
- Incorporate permeation enhancers (e.g., sodium caprate) to counteract P-gp efflux in proximal segments.
- Validate using region-specific SPIP models in rats and mice, noting species differences (mouse Peff 1.6× higher than rat) .
Q. What methodological considerations are critical in RCTs evaluating this compound’s efficacy in gestational hypertension?
Key design elements include:
- Outcome measures : Severe hypertension incidence, proteinuria reduction, and fetal outcomes (Apgar scores, NICU admissions) .
- Dose titration : Start at 200 mg BID, escalate to 800 mg BID based on BP thresholds (systolic <140 mmHg) .
- Confounders : Control for maternal BMI, twin pregnancies, and comorbidities (e.g., chronic hypertension) .
- Ethics : Use placebo only in mild cases; prioritize active comparators (methyldopa, nifedipine) in severe hypertension .
Q. How can stability-indicating HPLC methods discriminate this compound from degradation products in formulation studies?
Methods should:
- Use acidic mobile phases (0.03% TFA) to resolve degradation products (e.g., oxidized this compound).
- Validate specificity via forced degradation (heat, light, pH extremes).
- Include related substances testing per USP/EP guidelines: ≤0.2% for individual impurities, ≤0.5% total .
Q. How should researchers address contradictory findings on this compound’s association with intrauterine growth restriction (IUGR)?
Conflicting observational data arise from:
- Timing bias : Most studies assess this compound exposure post-20 weeks, missing first-trimester effects .
- Confounding by indication : Severe hypertension itself increases IUGR risk.
Mitigation strategies: - Conduct propensity score-matched cohort studies adjusting for BP severity.
- Include cord blood biomarkers (e.g., PAPPA, PLGF) to disentangle drug effects from placental pathology .
Q. What hemodynamic endpoints are prioritized in comparative studies of this compound versus vasodilators (e.g., sodium nitroprusside)?
Focus on myocardial oxygen balance:
- Primary : Diastolic coronary perfusion pressure (DBP - PCWP).
- Secondary : Rate-pressure product (SBP × HR), cardiac output (thermodilution).
this compound’s β-blockade reduces HR and oxygen demand, while α-blockade lowers afterload without reflex tachycardia .
Q. How do species-specific permeability differences (rat vs. mouse) impact predictions of this compound’s human absorption kinetics?
Mouse models overestimate human permeability due to:
- Higher paracellular flux (tight junction porosity).
- Reduced P-gp expression in murine jejunum .
Use allometric scaling with correction factors (e.g., 0.7× rat Peff) and verify with human duodenal perfusion studies.
Properties
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUAFYQXFOLMHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023191 | |
Record name | Labetalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Labetalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.78e-03 g/L | |
Record name | Labetalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36894-69-6 | |
Record name | Labetalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36894-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Labetalol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036894696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Labetalol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00598 | |
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Record name | Labetalol | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Labetalol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LABETALOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5H8897N95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | LABETALOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Labetalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 196 °C | |
Record name | Labetalol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00598 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Labetalol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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